

Comparative Biological Activity of Triaminopyrimidine Analogs as Caspase-1 Inhibitors

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Compound of Interest

Compound Name:	6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Cat. No.:	B140154

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of triaminopyrimidine analogs as inhibitors of caspase-1, a key target in inflammatory pathways. The data presented is based on a study by Grice et al. (2024), which explores the structure-activity relationship (SAR) of these compounds. While the core scaffold in this study is a substituted triaminopyrimidine, the findings offer valuable insights for the development of analogs of related compounds like **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**.

Overview of Triaminopyrimidines as Caspase-1 Inhibitors

Triaminopyrimidines have emerged as a promising class of small molecule inhibitors of caspase-1.^[1] These compounds have been shown to act via an allosteric, reversible mechanism.^[1] The core structure, a triaminopyrimidine, can be modified with various substituents to modulate potency and other pharmacological properties. This guide focuses on analogs with methyl- and ethyl-linked alkyl and aryl substituents, as well as derivatives containing electrophilic covalent "warheads."^[1]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of various triaminopyrimidine analogs against caspase-1. Lower IC₅₀ values indicate higher potency.

Table 1: Methylene- and Ethylene-Linked Aryl Substituents with Electron Donating Groups[1]

Compound ID	Linker	Aryl Substituent	IC ₅₀ (nM)
CK-1-29	Methylene	3-methoxybenzene	>200
AE-1-37	Ethylene	3-methoxybenzene	108 ± 13
AE-2-7	Methylene	4-tolyl	100 ± 16
AE-1-75	Ethylene	4-tolyl	87 ± 9
AE-2-21	Methylene	o-tolyl	18

Table 2: Methylene- and Ethylene-Linked Aryl Substituents with Electron Withdrawing Groups[1]

Compound ID	Linker	Aryl Substituent	IC ₅₀ (nM)
AE-2-48	Methylene	4-trifluoromethylphenyl	13

Table 3: N-Alkylpiperazine Derivatives[1]

Compound ID	N-Alkyl Substituent	IC ₅₀ (nM)
Not specified	methylcyclopentyl	40 ± 7
Not specified	ethoxyethyl	43 ± 3

Table 4: Analogs with Electrophilic Warheads[1]

Compound ID	Description	IC50 (nM)
CA-1-11	Covalent warhead linked via amide bond	134
EM-1-10	Covalent warhead linked via amide bond	144
AE-2-51	Tertiary amide control	236 ± 40

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of Triaminopyrimidine Analogs

General Synthesis A (for aryl bromides):[1]

- The triaminopyrimidine core (1 equivalent) is dissolved in dimethylformamide (DMF) to a final concentration of 0.1 M.
- Diisopropylethylamine (DIPEA; 5 equivalents) is added to the reaction vessel.
- The corresponding aryl bromide (1 equivalent) is added to the mixture.
- The reaction is heated to reflux for 1-3 days.
- After cooling, the reaction mixture is washed with water and extracted with ethyl acetate (EtOAc).
- The organic layer is washed with saturated sodium bicarbonate and then dried with sodium sulfate (Na₂SO₄).
- The solvent is removed via rotary evaporation to yield the crude product.

General Synthesis B (for alkyl bromides):[1]

- The triaminopyrimidine core (1 equivalent) is added to a reaction vessel containing acetonitrile (CH₃CN) to a final concentration of 0.1 M.

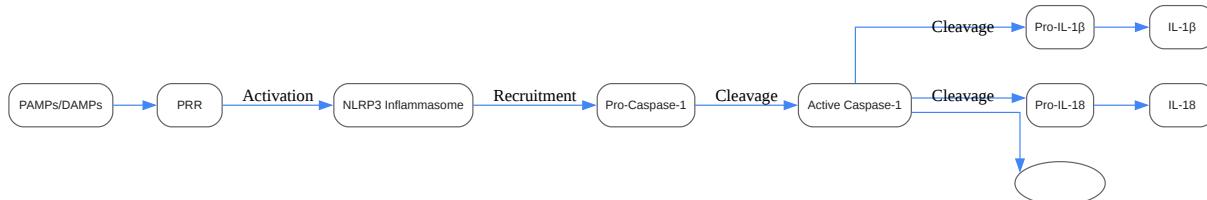
- Triethylamine (TEA; 5 equivalents) is added.
- The appropriate alkyl bromide (1 equivalent) is added to the mixture.
- The reaction is heated to reflux for 1-3 days.
- The reaction mixture is extracted with water and EtOAc.
- The organic layer is washed with saturated sodium bicarbonate.
- The solvent is removed via rotary evaporation.

In Vitro Caspase-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against caspase-1 is typically determined using a fluorometric assay. The assay measures the cleavage of a specific caspase-1 substrate, such as Ac-WEHD-AMC. The fluorescence generated upon substrate cleavage is monitored in the presence and absence of the test compounds to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

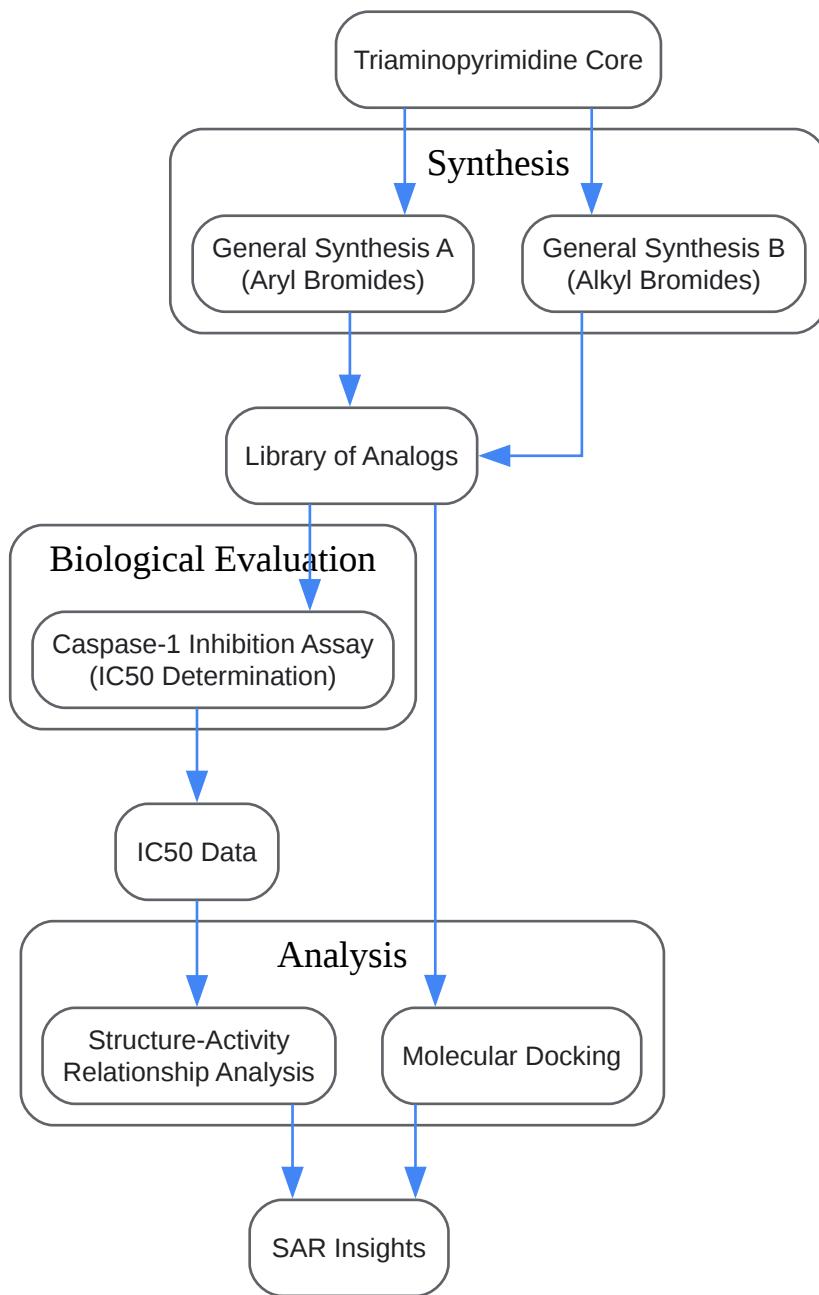
Signaling Pathway of Caspase-1 Activation



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Caption: Caspase-1 activation pathway leading to inflammation.

Experimental Workflow for SAR Studies



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Caption: Workflow for structure-activity relationship studies.

Conclusion

The structure-activity relationship studies on triaminopyrimidine analogs reveal key insights for designing potent caspase-1 inhibitors. Generally, both alkyl and aryl groups linked via

methylene or ethylene spacers to the piperazine nitrogen are well-tolerated, with IC₅₀ values in the nanomolar range.^[1] Notably, the methylene-linked o-tolyl (AE-2-21) and 4-trifluoromethylphenyl (AE-2-48) analogs exhibited the highest potencies.^[1] The introduction of electrophilic warheads resulted in semi-reversible, non-competitive inhibitors, albeit with slightly reduced potencies.^[1] These findings, supported by molecular docking studies, confirm the allosteric mechanism of inhibition for this class of compounds and provide a solid foundation for the future development of novel anti-inflammatory therapeutics based on the triaminopyrimidine scaffold.^[1]

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References

- 1. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
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